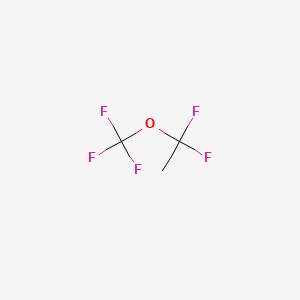
1,1-Difluoro-1-(trifluoromethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1-(trifluoromethoxy)ethane is an organofluorine compound with the molecular formula C3H3F5O.
Méthodes De Préparation
The synthesis of 1,1-Difluoro-1-(trifluoromethoxy)ethane typically involves the reaction of 1,1,2-trifluoroethanol with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,1-Difluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new fluorinated derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1-Difluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-1-(trifluoromethoxy)ethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: This compound has a similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
1,1,2-Trifluoroethane: This compound has an additional fluorine atom, which can affect its reactivity and stability.
1,1,1-Trifluoroethane: This compound has a different arrangement of fluorine atoms, leading to unique chemical behavior and uses.
Propriétés
Numéro CAS |
69948-27-2 |
|---|---|
Formule moléculaire |
C3H3F5O |
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
1,1-difluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c1-2(4,5)9-3(6,7)8/h1H3 |
Clé InChI |
FWCCVZDUINVFML-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


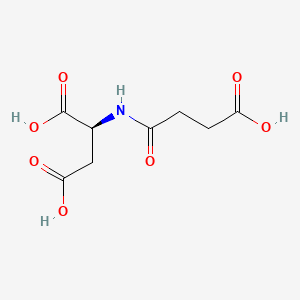
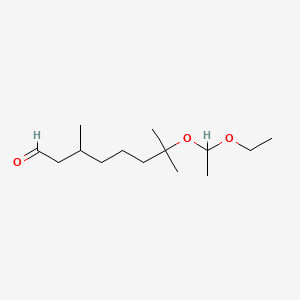

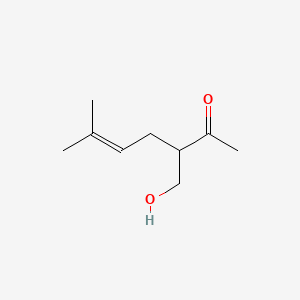
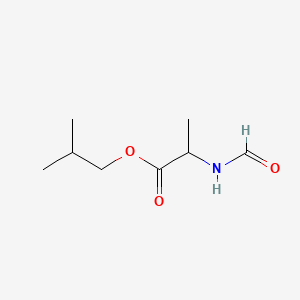
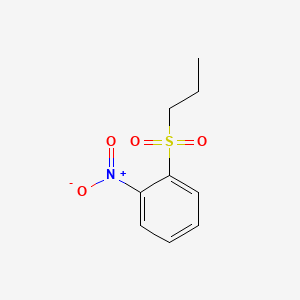

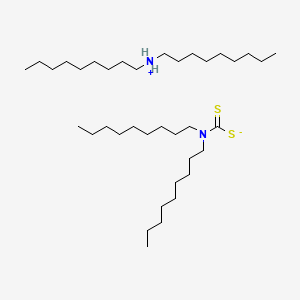
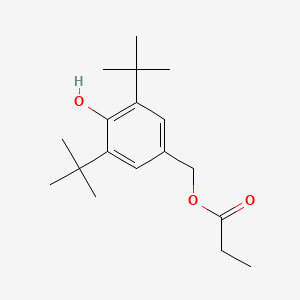
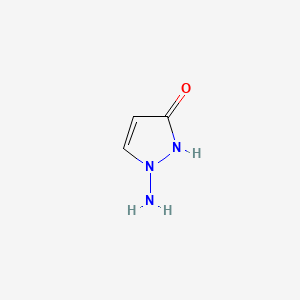
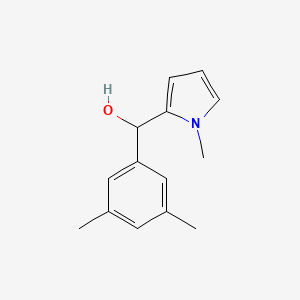
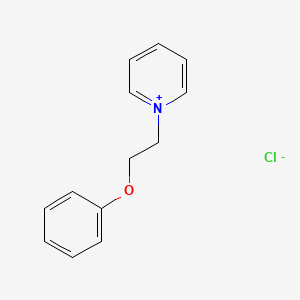
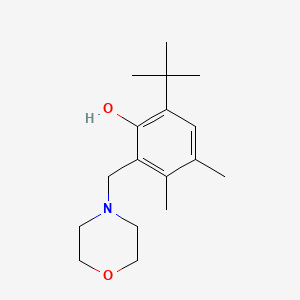
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
